1-cyclopentyl-1H-pyrazol-5-ol

Overview

Description

Synthesis Analysis

One of the most convenient and widely used methods for preparing pyrazol-5-ols is the heterocyclization of substituted hydrazines with acetoacetic ester . This process can occur both with and without the separation of the intermediate hydrazones .

Molecular Structure Analysis

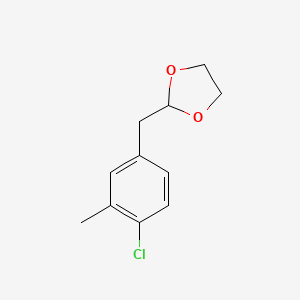

The molecular formula of “1-Cyclopentyl-1H-pyrazol-5-ol” is C8H12N2O . It is a heterocyclic compound, which means it contains a ring structure with at least one atom of a different element.

Chemical Reactions Analysis

Pyrazol-5-ols, including “1-Cyclopentyl-1H-pyrazol-5-ol”, are known to undergo various chemical transformations. For instance, they can participate in azocoupling reactions with diazonium salts to produce azopyrazoles .

Physical And Chemical Properties Analysis

The molecular weight of “1-Cyclopentyl-1H-pyrazol-5-ol” is 152.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Rhodium-Catalyzed C–H Functionalization

Researchers have explored the use of 1-cyclopentyl-1H-pyrazol-5-ol in Rhodium-catalyzed C–H bond functionalization . Specifically, this compound reacts with internal alkynes under Rh(iii) catalysis to yield either C–H alkenylation products or indazole products. This versatile reaction provides a straightforward route to diverse molecular scaffolds, which can be valuable in synthetic chemistry and drug discovery .

Potential Anti-Inflammatory Activity

While further studies are needed, there is evidence suggesting that 1-cyclopentyl-1H-pyrazol-5-ol may exhibit anti-inflammatory properties . Researchers have investigated its effects on inflammatory pathways, including cytokine production and NF-κB signaling. Understanding its mechanism of action could lead to novel anti-inflammatory drugs .

Neuroprotective Effects

Given its structural resemblance to other neuroprotective compounds, 1-cyclopentyl-1H-pyrazol-5-ol has drawn interest in neuroprotection research . Studies have explored its potential to mitigate oxidative stress, reduce neuronal damage, and enhance cell survival. These findings suggest a possible role in treating neurodegenerative disorders .

Ligand Design for Metal Complexes

The pyrazole moiety in 1-cyclopentyl-1H-pyrazol-5-ol can serve as a versatile ligand for metal complexes. Researchers have synthesized coordination compounds by coordinating the pyrazole nitrogen to transition metals. These complexes may find applications in catalysis, materials science, and bioinorganic chemistry .

Solvent-Controlled Synthesis of Heterocycles

1-cyclopentyl-1H-pyrazol-5-ol participates in solvent-controlled synthesis of heterocyclic compounds. Depending on the reaction conditions, it can yield diverse products, including pyrazoles, indazoles, or other heterocycles. Such synthetic versatility opens avenues for designing new molecules with specific properties .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Pyrazole derivatives, the class of compounds to which 1-cyclopentyl-1h-pyrazol-5-ol belongs, have been known to interact with various targets such as estrogen receptors and alcohol dehydrogenase .

Mode of Action

Based on the known interactions of pyrazole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Given the potential targets, it can be hypothesized that the compound may influence pathways related to estrogen signaling and alcohol metabolism .

Result of Action

Based on the potential targets, it can be inferred that the compound may have effects on cellular processes regulated by estrogen receptors and alcohol dehydrogenase .

properties

IUPAC Name |

2-cyclopentyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8-5-6-9-10(8)7-3-1-2-4-7/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTATQOVHCRNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

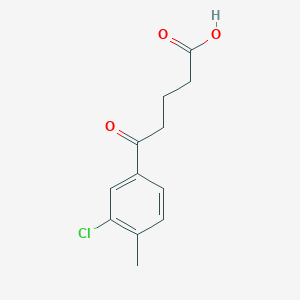

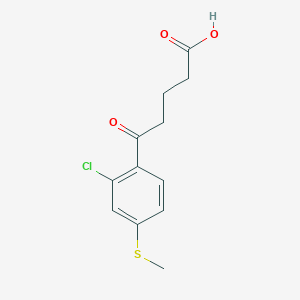

![6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid](/img/structure/B3023939.png)

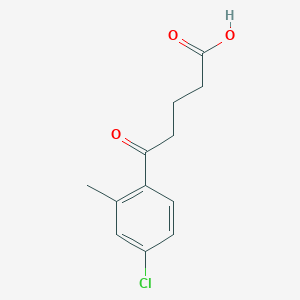

![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)

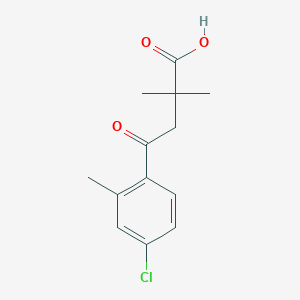

![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)